tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-6-8-14-7-4-5-10(15)9-14/h10,15H,4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMDTLYKGSHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl (2-piperidin-3-ylethyl)carbamate as a starting material . The reaction is carried out under controlled conditions, often involving the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamate group would yield an amine .
Scientific Research Applications
Medicinal Chemistry
a. Neurological Applications
The compound has been investigated for its potential in treating neurological disorders. Its structure, which includes a piperidine moiety, suggests it may interact with neurotransmitter systems. Research indicates that derivatives of piperidine are often explored for their neuroprotective effects and ability to modulate neurotransmitter release.
b. Cardiovascular Treatments
A patent (WO2010006938A1) highlights the use of heterocyclic compounds, including those similar to tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate, for cardiovascular disease treatments. These compounds may act as inhibitors of specific enzymes or receptors involved in cardiovascular regulation, suggesting a therapeutic role in managing heart conditions .
Organic Synthesis
a. Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its carbamate functionality allows for various transformations, making it valuable in constructing more complex molecules. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals.
b. Coupling Reactions
The compound can participate in coupling reactions, particularly those involving amine functionalities. It can be employed as a reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of C-N bonds essential for synthesizing biologically active compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate
- CAS Number : 857637-25-3
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.33 g/mol
This compound is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a piperidine ring substituted with a hydroxyl group at the 3-position, and an ethyl linker. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates .
Comparison with Structural Analogs
Structural Variations and Functional Groups
Key structural analogs differ in the substituents on the piperidine ring, linker groups, or heterocyclic moieties. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Hydroxyl and heterocyclic groups enhance aqueous solubility (e.g., 3-hydroxypiperidine derivatives) compared to purely hydrophobic analogs .
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) .
- Purity : Most analogs are commercially available with ≥95% purity, as confirmed by LCMS and NMR .
Biological Activity
Tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate is a chemical compound characterized by its unique structure and potential biological activities. With the molecular formula and a molecular weight of 244.33 g/mol, this compound has garnered interest in medicinal chemistry due to its interactions with biological systems.
- Molecular Formula :
- Molecular Weight : 244.33 g/mol
- CAS Number : 857637-25-3
The mechanism of action for this compound involves its role as a ligand that interacts with specific receptors or enzymes within biological pathways. This interaction can modulate various cellular processes, leading to significant biological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of neurological and pain-related pathways.
1. Neuroprotective Effects
In vitro studies have demonstrated that this compound can inhibit amyloid beta peptide aggregation, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta, suggesting potential therapeutic implications for neuroprotection .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
